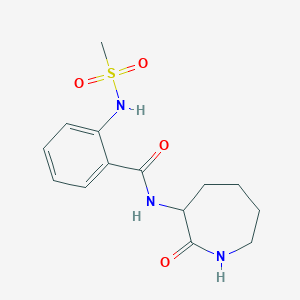
3-cyano-N-(3,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(3,4-difluorophenyl)benzamide, also known as DFB or DFB-Br, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound belongs to the family of benzamides and is commonly used as a fluorescent probe in biological and biochemical studies.
Aplicaciones Científicas De Investigación
3-cyano-N-(3,4-difluorophenyl)benzamide is commonly used as a fluorescent probe in biological and biochemical studies. It has been used to study protein-ligand interactions, enzyme kinetics, and cell signaling pathways. 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has also been used as a labeling agent for proteins and peptides, allowing for their detection and quantification in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(3,4-difluorophenyl)benzamide involves its ability to bind to specific target molecules and emit fluorescence upon excitation with light. The compound has a high quantum yield and is sensitive to changes in the local environment, making it a useful tool for studying protein-ligand interactions and enzyme kinetics.
Biochemical and Physiological Effects:
3-cyano-N-(3,4-difluorophenyl)benzamide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and has been shown to be biocompatible in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyano-N-(3,4-difluorophenyl)benzamide in lab experiments is its high sensitivity and specificity for detecting target molecules. The compound has a low background fluorescence, which makes it ideal for use in complex biological samples. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in lab experiments. The compound has a relatively short excitation wavelength, which can limit its use in certain applications. Additionally, 3-cyano-N-(3,4-difluorophenyl)benzamide-Br is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are numerous future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide. One potential area of research is the development of new fluorescent probes based on 3-cyano-N-(3,4-difluorophenyl)benzamide-Br. Researchers could modify the structure of the compound to improve its fluorescence properties or to target specific biological molecules.
Another area of research is the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in photodynamic therapy for cancer treatment. Researchers could explore the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br as a photosensitizer in combination with other therapeutic agents to enhance its efficacy.
Finally, researchers could investigate the use of 3-cyano-N-(3,4-difluorophenyl)benzamide-Br in diagnostic applications. The compound could be used to detect specific biomolecules or to monitor disease progression in vivo. Overall, the future directions for research involving 3-cyano-N-(3,4-difluorophenyl)benzamide are numerous and exciting, and could have important implications for a wide range of scientific and medical fields.
Métodos De Síntesis
The synthesis of 3-cyano-N-(3,4-difluorophenyl)benzamide involves the reaction of 3,4-difluoroaniline with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white solid and can be purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-cyano-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-12-5-4-11(7-13(12)16)18-14(19)10-3-1-2-9(6-10)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSHIDXNYEWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7533671.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)



![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)
